6-fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
Description
6-Fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a heterocyclic compound featuring a quinolinone core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:
- 1-Methyl: A methyl group at the nitrogen atom (position 1) may reduce oxidation susceptibility. 3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole: The oxadiazole ring serves as a bioisostere for ester or amide groups, while the trimethoxyphenyl moiety is associated with microtubule disruption in anticancer agents (e.g., combretastatin analogs).
Properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5/c1-25-10-14(18(26)13-9-12(22)5-6-15(13)25)21-23-20(24-30-21)11-7-16(27-2)19(29-4)17(8-11)28-3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEYWIKFHWVCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division.
Mode of Action
The compound interacts with its target, the microtubules, and induces the G2/M phase arrest . This means it prevents the cells from dividing by stopping them at the G2/M phase of the cell cycle. It achieves this by downregulating cyclin B1 expression , a protein necessary for the transition from the G2 phase to the M phase.
Biochemical Pathways
The compound affects the cell cycle pathway . By downregulating cyclin B1, it disrupts the normal progression of the cell cycle, leading to the arrest of cells in the G2/M phase. This prevents the cells from dividing and proliferating.
Pharmacokinetics
In vivo experiments have demonstrated that the compound significantly suppresses tumor growth. This suggests that it has good bioavailability and can effectively reach the tumor site in the body.
Result of Action
The result of the compound’s action is a significant reduction in tumor growth. In vivo experiments have shown a 78% reduction in tumor growth at a dose of 3 mg/kg. This is superior to the 40% reduction achieved by oxaliplatin treatment.
Biological Activity
6-Fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN3O5 |
| Molecular Weight | 439.43 g/mol |
| CAS Number | 1251632-55-9 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, fluorinated derivatives have shown enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. A study reported that a related compound displayed an IC50 value of 5.6 µM against E. coli, suggesting that the presence of fluorine enhances the compound's potency against bacterial pathogens .
Anticancer Activity
The compound's structural elements suggest potential anticancer activity. In vitro studies on quinoline derivatives have demonstrated their ability to inhibit cancer cell proliferation. For instance, compounds with similar oxadiazole moieties have been tested against various cancer cell lines, showing promising results in reducing cell viability at low micromolar concentrations .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, studies on related compounds indicate that they may function as inhibitors of fatty acid synthesis pathways in bacteria or disrupt cellular signaling in cancer cells .
Study 1: Antibacterial Efficacy
A study conducted by Shi et al. evaluated the antibacterial efficacy of fluorinated imines and hydrazones, revealing that compounds with structural similarities to our target showed significant activity against Pseudomonas aeruginosa with an MIC comparable to standard antibiotics like kanamycin .
Study 2: Anticancer Properties
In a separate investigation into the anticancer properties of quinoline derivatives, it was found that modifications in the structure significantly impacted their cytotoxic effects on breast cancer cell lines (MCF-7). The presence of electron-withdrawing groups like fluorine was shown to enhance activity, indicating a potential pathway for further development of anticancer agents based on this scaffold .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
Core Heterocycles: The target compound’s quinolinone-oxadiazole hybrid contrasts with the thienopyrimidinone (1326832-85-2) and triazole () cores. Quinolinones are associated with DNA intercalation, while oxadiazoles enhance metabolic stability . The 1,2,4-triazole derivatives () prioritize sulfur-containing substituents, which may improve metal-binding affinity .
Substituent Effects :
- Trimethoxyphenyl Group : Present in both the target compound and triazole derivatives (), this group is linked to tubulin-binding activity in anticancer drugs. Its absence in 1326832-85-2 and 1326806-72-7 suggests divergent biological targets .
- Halogenation : Fluorine (target compound) and chlorine (1326806-72-7) modulate lipophilicity and electronic effects. Difluoro groups in 1326832-85-2 may enhance selectivity for hydrophobic enzyme pockets .
Key Observations :
- The triazole derivatives () employ InCl₃-catalyzed alkylation, a cost-effective method for introducing sulfur-based substituents .
- The target compound’s 1,2,4-oxadiazole moiety likely requires nitrile oxide intermediates or cyclocondensation of amidoximes with carboxylic acid derivatives, a common strategy for oxadiazole synthesis .
Hypothetical Bioactivity and Pharmacokinetics
- High lipophilicity from methyl and aryl groups may limit aqueous solubility .
- 1326832-85-2: The thienopyrimidinone core and chlorophenyl group resemble kinase inhibitors (e.g., imatinib analogs), but the difluorobenzyl group could reduce CNS penetration due to increased polarity .
- Triazole Derivatives () : Methylthio substituents may enhance antimicrobial activity via thiol-mediated redox interference, as seen in dithiocarbamate analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
